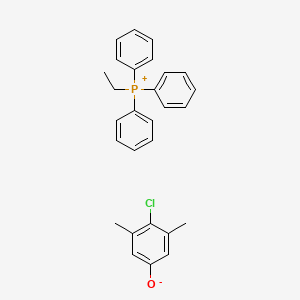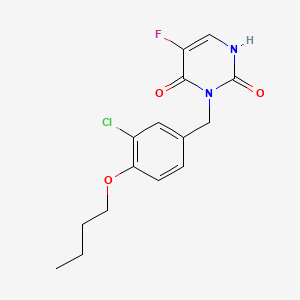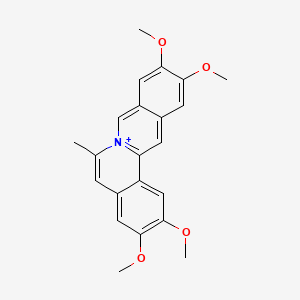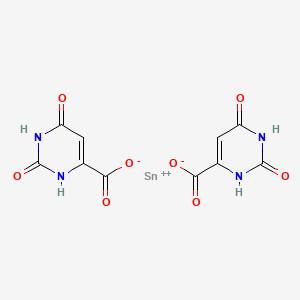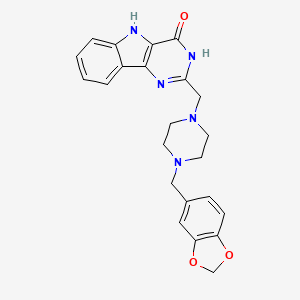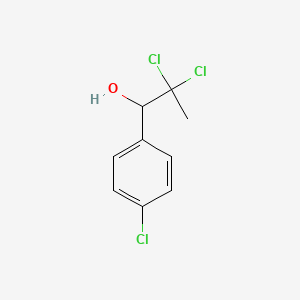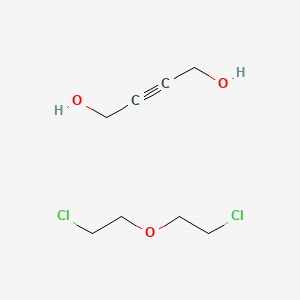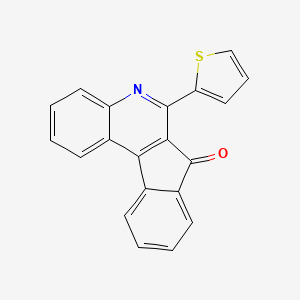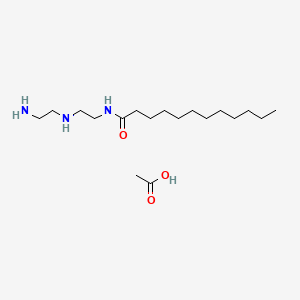
N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 302-571-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound’s specific chemical name, structure, and properties would need to be identified from a detailed chemical database or scientific publication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 302-571-4 would typically involve specific organic reactions. The exact synthetic route would depend on the functional groups present in the compound. Common methods might include:
Aldol Condensation: If the compound contains aldehyde or ketone groups.
Friedel-Crafts Alkylation: For aromatic compounds with alkyl groups.
Grignard Reaction: For forming carbon-carbon bonds.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis to produce the compound in large quantities. This might involve:
Continuous Flow Reactors: For efficient and consistent production.
Catalysis: Using catalysts to increase reaction rates and yields.
Purification Techniques: Such as distillation, crystallization, or chromatography to obtain pure compound.
Chemical Reactions Analysis
Types of Reactions
EINECS 302-571-4 may undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metals.
Major Products
The major products formed would depend on the specific reactions and conditions. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
EINECS 302-571-4 could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in manufacturing processes or as a component in commercial products.
Mechanism of Action
The mechanism of action for EINECS 302-571-4 would involve its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the compound’s structure and functional groups. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to EINECS 302-571-4 might include those with similar functional groups or structural motifs. Examples could be:
Benzene Derivatives: If the compound is aromatic.
Alcohols or Ketones: If it contains hydroxyl or carbonyl groups.
Uniqueness
The uniqueness of EINECS 302-571-4 would be highlighted by its specific chemical properties, reactivity, and applications that distinguish it from other similar compounds.
Conclusion
EINECS 302-571-4 is a compound with potential applications in various fields of science and industry. Further research and detailed chemical analysis would provide more specific information about its properties, synthesis, and uses.
Properties
CAS No. |
94113-39-0 |
|---|---|
Molecular Formula |
C16H35N3O.C2H4O2 C18H39N3O3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
acetic acid;N-[2-(2-aminoethylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C16H35N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-15-14-18-13-12-17;1-2(3)4/h18H,2-15,17H2,1H3,(H,19,20);1H3,(H,3,4) |
InChI Key |
XBXQLPNTJQNSQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




